3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

Beschreibung

BenchChem offers high-quality 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

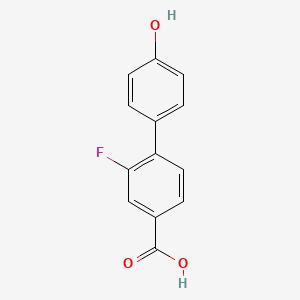

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWKXUXEHMAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688721 | |

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261914-97-9 | |

| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the biphenyl scaffold can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications are crucial in the design of novel therapeutic agents with enhanced efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, core properties, and potential applications of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, with a focus on its relevance to drug discovery and development. While direct extensive literature on this specific isomer is limited, this guide synthesizes information from closely related analogues to provide a robust technical profile.

Physicochemical Properties

The fundamental physicochemical properties of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid are pivotal for its handling, formulation, and biological activity. Below is a table summarizing these key parameters, with some values predicted based on closely related isomers due to the limited availability of direct experimental data for this specific compound.

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₃H₉FO₃ | Calculated |

| Molecular Weight | 232.21 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | ~4 (predicted) | [2] |

| LogP | ~2.9 (predicted) | [3] |

| Storage | 2-8°C, stored under nitrogen (recommended) | [1] |

Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The proposed synthetic route involves the coupling of a protected 4-bromobenzoic acid derivative with a suitable boronic acid.

A plausible and efficient synthetic pathway is the Suzuki coupling of 4-bromo-3-fluorobenzoic acid with 4-methoxyphenylboronic acid, followed by demethylation of the methoxy group to yield the final product. The methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the coupling reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid

-

To a reaction vessel, add 4-bromo-3-fluorobenzoic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add a suitable base, for instance, potassium carbonate (2.0 eq.), and a solvent system, typically a mixture of toluene, ethanol, and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (approximately 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-Fluoro-4-(4-methoxyphenyl)benzoic acid.

Step 2: Demethylation to 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

-

Dissolve the 3-Fluoro-4-(4-methoxyphenyl)benzoic acid (1.0 eq.) obtained from the previous step in a suitable solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a demethylating agent, such as boron tribromide (BBr₃) (1.5-2.0 eq.), dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction by the slow addition of water or methanol.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to yield the final product, 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.

-

Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The phenolic and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be solvent-dependent.

-

¹³C NMR: The carbon NMR will display signals for all 13 carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR will show a singlet, providing a clear indication of the single fluorine environment.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.21 g/mol ).

Potential Applications in Drug Discovery

The 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the carboxylic acid and phenol groups provide sites for further chemical modification.[4]

Rationale for Therapeutic Potential:

-

Enzyme Inhibition: The biphenyl moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit various enzymes, such as cyclooxygenases (COX) or kinases.[5]

-

Antimicrobial Agents: Fluorinated quinolones are a well-established class of antibiotics.[6] The fluorinated biphenyl carboxylic acid core could serve as a building block for novel antibacterial or antifungal agents.

-

Antiviral Activity: Fluorinated biphenyls have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[4]

Logical Relationship of Structural Features to Biological Activity

Caption: Structure-Activity Relationship (SAR) considerations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid. Based on the safety data for structurally similar compounds, the following hazards should be considered:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[7][8]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is a compound with significant potential in the field of drug discovery and materials science. Its synthesis, while not extensively documented for this specific isomer, can be reliably achieved through established synthetic methodologies like the Suzuki coupling. The strategic placement of the fluorine atom and the presence of versatile functional groups make it an attractive scaffold for the development of novel molecules with tailored biological activities and physicochemical properties. Further research into the specific biological targets and therapeutic applications of this compound is warranted.

References

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.

-

4-(4-fluoro-3-hydroxyphenyl)benzoic acid | CAS#:1261893-65-5 | Chemsrc. Available at: [Link]

-

Biologically active molecules prepared from fluorinated carboxylic... - ResearchGate. Available at: [Link]

- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.

-

4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid - PubChem. Available at: [Link]

-

Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing). Available at: [Link]

-

3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis and biological activity of fluorinated combretastatin analogues - PubMed. Available at: [Link]

-

4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem. Available at: [Link]

-

(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate. Available at: [Link]

Sources

- 1. 4'-FLUORO-4-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 22510-33-4 [chemicalbook.com]

- 2. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. escholarship.org [escholarship.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | C13H10O3 | CID 67584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzoic Acid (CAS: 350-29-8)

Introduction

3-Fluoro-4-hydroxybenzoic acid, with the Chemical Abstracts Service (CAS) registry number 350-29-8 , is a halogenated derivative of 4-hydroxybenzoic acid. This compound has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its strategic placement of a fluorine atom and a hydroxyl group on the benzene ring imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents. This guide provides a comprehensive overview of 3-Fluoro-4-hydroxybenzoic acid, detailing its properties, synthesis, applications, and the scientific rationale behind its use, tailored for researchers and professionals in drug development.

Physicochemical Properties

The molecular structure of 3-Fluoro-4-hydroxybenzoic acid dictates its physical and chemical behavior. The presence of the electron-withdrawing fluorine atom influences the acidity of the adjacent hydroxyl and carboxylic acid groups, which can be a critical factor in its reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 350-29-8 | |

| Molecular Formula | C₇H₅FO₃ | |

| Molecular Weight | 156.11 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 154-158 °C | |

| Solubility | Slightly soluble in water | [1] |

| pKa | 4.23±0.10 (Predicted) | [1] |

| SMILES | OC(=O)c1ccc(O)c(F)c1 | |

| InChI | 1S/C7H5FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) |

Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

The synthesis of 3-Fluoro-4-hydroxybenzoic acid is a critical process for its application in further chemical transformations. One common and effective method involves the demethylation of its precursor, 3-fluoro-4-methoxybenzoic acid.

Causality of Experimental Choices

The selection of a demethylation reaction is a strategic choice rooted in the principles of organic synthesis. The methoxy group serves as a protecting group for the more reactive hydroxyl group during earlier synthetic steps that might otherwise affect the hydroxyl functionality. The use of a strong acid like hydrobromic acid is effective for cleaving the ether linkage due to the nucleophilic attack of the bromide ion on the methyl group, facilitated by the protonation of the ether oxygen. Acetic acid is often used as a solvent to ensure the miscibility of the reactants. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic Acid

This protocol describes a robust method for the synthesis of 3-Fluoro-4-hydroxybenzoic acid.

Materials:

-

3-Fluoro-4-methoxybenzoic acid

-

Concentrated hydrobromic acid (48%)

-

Glacial acetic acid

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid (1 equivalent).

-

Add concentrated hydrobromic acid (e.g., 2.2 mL per gram of starting material) and glacial acetic acid (e.g., 2.2 mL per gram of starting material).

-

Heat the reaction mixture to reflux with constant stirring. The reaction is typically monitored for completion, which may take several hours (e.g., 34 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from water to yield 3-Fluoro-4-hydroxybenzoic acid as a crystalline solid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 3-Fluoro-4-hydroxybenzoic acid.

Applications in Drug Discovery

The primary significance of 3-Fluoro-4-hydroxybenzoic acid in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules. The presence and position of the fluoro and hydroxyl groups allow for specific chemical modifications to tailor the final compound for a particular biological target.

Intermediate for KCa2/3 Channel Inhibitors

A notable application of 3-Fluoro-4-hydroxybenzoic acid is in the preparation of potent inhibitors of small/intermediate-conductance calcium-activated potassium (KCa2/3) channels[1]. These channels are involved in various physiological processes, and their dysregulation has been implicated in several diseases.

KCa2/3 channels play a crucial role in regulating membrane potential and intracellular calcium signaling[2]. Their activation leads to potassium efflux, hyperpolarizing the cell membrane. This hyperpolarization can, in turn, modulate cellular processes such as proliferation and inflammation. The inhibition of these channels is therefore a promising therapeutic strategy for certain pathological conditions.

3-Fluoro-4-hydroxybenzoic acid has been utilized in the synthesis of potent KCa2/3 pan-inhibitors, such as bis(3-fluoro-4-hydroxybenzoates)[1]. The rationale for using this particular building block lies in the ability of the fluoro- and hydroxyl-substituted phenyl ring to form key interactions within the binding pocket of the target protein.

Signaling Pathway Context

The inhibition of KCa2.3 channels can impact cellular signaling pathways that are dependent on calcium influx. By preventing the hyperpolarization induced by KCa2.3 channel opening, inhibitors can reduce the driving force for calcium entry, thereby attenuating downstream calcium-dependent signaling events[3].

Caption: Role of KCa2.3 inhibitors in cellular signaling.

Analytical Characterization

Ensuring the purity and identity of 3-Fluoro-4-hydroxybenzoic acid is paramount for its use in research and manufacturing. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 3-Fluoro-4-hydroxybenzoic acid.

Protocol for Purity Analysis:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate in water, pH adjusted) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the column dimensions and particle size.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 255 nm.

-

Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a compatible solvent.

-

Injection Volume: Typically 5-20 µL.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. The presence of fluorine allows for ¹⁹F NMR, which can be a powerful tool for structural elucidation of fluorinated compounds[4].

Expected ¹H NMR Spectral Data: The proton NMR spectrum will show characteristic signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be influenced by the fluorine atom. Spectral data can be found in public databases for comparison[5].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-hydroxybenzoic acid.

-

Hazard Classification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[6].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[7].

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-4-hydroxybenzoic acid is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique structural features make it a key component in the synthesis of targeted therapeutics, most notably as a precursor to potent KCa2/3 channel inhibitors. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory and in industrial settings. Further research into the derivatives of this compound is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]

-

Oliván-Viguera, A., Valero, M. S., Murillo, M. D., Wulff, H., García-Otín, A. L., Arbonés-Mainar, J. M., & Köhler, R. (2013). Novel phenolic inhibitors of small/intermediate-conductance Ca²⁺-activated K⁺ channels, KCa3.1 and KCa2.3. PLoS One, 8(3), e58614. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS Publications. (2022). Subtype-Selective Positive Modulation of KCa2.3 Channels Increases Cilia Length. Retrieved from [Link]

-

MDPI. (n.d.). Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications. Retrieved from [Link]

Sources

- 1. Novel phenolic inhibitors of small/intermediate-conductance Ca²⁺-activated K⁺ channels, KCa3.1 and KCa2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. synquestlabs.com [synquestlabs.com]

"3-Fluoro-4-(4-hydroxyphenyl)benzoic acid" molecular weight

An In-Depth Technical Guide to 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

This document provides a comprehensive technical overview of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (CAS No. 1261914-97-9), a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, characterization, and potential applications.

Core Molecular Profile and Physicochemical Properties

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is a bifunctional aromatic compound. Its structure features a biphenyl core, which is a common scaffold in pharmacologically active molecules. The strategic placement of three key functional groups—a carboxylic acid, a hydroxyl group, and a fluorine atom—imparts a unique combination of properties.

-

Carboxylic Acid: Provides a site for amide bond formation, salt formation, and hydrogen bonding, influencing solubility and biological interactions.

-

Hydroxyl Group: Acts as a hydrogen bond donor and acceptor, often critical for target binding in drug design. It can also be a handle for further chemical modification.

-

Fluorine Atom: The introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity, due to its high electronegativity and small size.

These features make the molecule a valuable building block for creating more complex chemical entities.

Chemical Structure

Caption: Chemical structure of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.

Quantitative Data Summary

The fundamental properties of the compound are summarized below. The molecular weight is a calculated value based on its molecular formula.

| Property | Value | Source |

| IUPAC Name | 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | N/A |

| CAS Number | 1261914-97-9 | [1][2] |

| Molecular Formula | C₁₃H₉FO₃ | Calculated |

| Molecular Weight | 232.21 g/mol | [3] |

Synthesis and Purification Strategy

The construction of the biphenyl core is the central challenge in synthesizing this molecule. Modern synthetic chemistry offers several powerful methods, with palladium-catalyzed cross-coupling reactions being the most efficient and widely adopted.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the C-C bond between the two aromatic rings.[1] This simplifies the target molecule into two more readily available or synthesizable fragments: a substituted benzoic acid and a substituted phenol. This strategy directly leads to a cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its high functional group tolerance and generally high yields.[1]

Caption: Retrosynthetic analysis via disconnection of the biphenyl linkage.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines the preferred synthetic pathway, which involves coupling a 3-fluoro-4-halobenzoic acid derivative with 4-hydroxyphenylboronic acid. This route is often favored due to the commercial availability and stability of the boronic acid partner.[1]

Step-by-Step Methodology:

-

Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Causality: The palladium catalyst is essential for the catalytic cycle that forms the C-C bond. An excess of the boronic acid is used to ensure complete consumption of the halide starting material.

-

-

Solvent and Base Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃).

-

Causality: The inert atmosphere prevents the degradation of the palladium catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate.

-

Causality: Acidification ensures the product is in its neutral, less water-soluble form, facilitating its isolation from the aqueous phase.

-

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography or recrystallization to yield the final product.

Synthesis and Purification Workflow

Caption: Experimental workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques forms a self-validating system.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Confirms proton environment and structural integrity. | A complex pattern of signals in the aromatic region (approx. 7.0-8.5 ppm) and signals for the acidic (COOH) and hydroxyl (OH) protons. |

| ¹³C NMR | Verifies the carbon skeleton. | Signals corresponding to all 13 unique carbon atoms in the molecule, including the carboxyl carbon. |

| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. | A singlet or doublet (due to coupling with adjacent protons) confirming the fluoro-substitution. |

| Mass Spectrometry (MS) | Determines the molecular weight. | A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (232.21 g/mol ). |

| HPLC | Assesses purity. | A single major peak indicating a high degree of purity (typically >95%). |

Potential Applications and Research Directions

While specific applications for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid are still emerging, its structural motifs are prevalent in several areas of active research.

-

Pharmaceuticals and Drug Discovery: The fluorinated biphenyl scaffold is a privileged structure in medicinal chemistry. Related compounds have been investigated as inhibitors and degraders in various therapeutic areas.[4] This molecule serves as an excellent starting point or fragment for developing novel therapeutics, where the different functional groups can be used to modulate target binding and pharmacokinetic properties.

-

Materials Science: Biphenyl structures form the core of many liquid crystals. Similar benzoic acid-based molecules have been used to create bent-shaped liquid crystals, suggesting potential applications in advanced display technologies and optical materials.[5]

-

Agrochemicals and Dyes: Substituted benzoic acids are versatile intermediates in the synthesis of agrochemicals and dyes, where the specific substitution pattern influences biological activity or color properties.[6]

Conclusion

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is a well-defined chemical entity with a molecular weight of 232.21 g/mol . Its synthesis is reliably achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction. The combination of a biphenyl core with fluoro, hydroxyl, and carboxylic acid functional groups makes it a highly valuable and versatile building block for advanced applications in drug discovery and materials science. Further research utilizing this compound is warranted to fully explore its potential.

References

-

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914 ... - Benchchem. 1

-

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid - BLD Pharm.

-

eMolecules 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914-97-9.

-

WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents.

-

Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - ResearchGate.

-

3-Fluoro-4-hydroxybenzoic acid - Chem-Impex.

Sources

- 1. 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914-97-9 | Benchchem [benchchem.com]

- 2. eMolecules 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914-97-9 | MFCD18319061 | Fisher Scientific [fishersci.com]

- 3. 106291-26-3|4-(3-Fluoro-4-hydroxyphenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

This guide provides a comprehensive technical overview of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines a robust, proposed synthetic pathway via Suzuki-Miyaura coupling, predicts its physicochemical and spectroscopic properties based on established chemical principles, and discusses its potential applications, drawing from the well-understood roles of analogous molecular structures.

Chemical Identity and Structure

The structural backbone of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid features a biphenyl system, where a benzoic acid moiety is linked to a phenol ring. The strategic placement of a fluorine atom on the benzoic acid ring is a key feature, as fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of bioactive molecules.[1][2]

-

IUPAC Name: 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

-

Synonym: 4'-Hydroxy-3-fluorobiphenyl-4-carboxylic acid

-

CAS Number: 1820603-96-3

-

Molecular Formula: C₁₃H₉FO₃

-

Molecular Weight: 232.21 g/mol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid. These predictions are derived from the known properties of its structural isomers and parent compounds, such as 3-fluoro-4-hydroxybenzoic acid and 4-(4-hydroxyphenyl)benzoic acid.[3]

| Property | Predicted Value | Rationale/Reference Analogue |

| Appearance | White to off-white solid | Typical for aromatic carboxylic acids.[4] |

| Melting Point (°C) | > 200 | Biaryl systems and carboxylic acids generally have high melting points due to intermolecular hydrogen bonding and pi-stacking. The related compound 4-fluoro-3-hydroxybenzoic acid has a melting point of 214-218 °C.[5] |

| Boiling Point (°C) | > 350 (decomposes) | High boiling points are expected for such structures.[4] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid and phenol groups provide some water solubility, but the larger biaryl structure reduces it.[4] |

| pKa | ~4.0 - 4.5 | The carboxylic acid pKa is influenced by the electron-withdrawing fluorine atom. The pKa of 4-hydroxybenzoic acid is 4.54.[4] |

Proposed Synthesis via Suzuki-Miyaura Coupling

The most logical and widely applied method for the synthesis of biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, a plausible route involves the coupling of a protected 4-bromobenzoic acid derivative with a protected 4-hydroxyphenylboronic acid derivative.

The choice of starting materials is critical. We propose the coupling of Methyl 4-bromo-3-fluorobenzoate with (4-(methoxymethoxy)phenyl)boronic acid . The ester and methoxymethyl (MOM) ether protecting groups are used to prevent side reactions with the acidic protons of the carboxylic acid and phenol groups during the coupling reaction.

Caption: Proposed synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid.

Part A: Suzuki-Miyaura Coupling [9][10]

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-bromo-3-fluorobenzoate (1.0 eq.), (4-(methoxymethoxy)phenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude protected intermediate.

Part B: Deprotection

-

Ester Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, ~3-4 eq.) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by TLC).

-

Acidification and MOM-Deprotection: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The acidic conditions will also cleave the MOM protecting group.

-

Isolation: The product, 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, should precipitate out of the acidic aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Purification of the final product is crucial. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common method for purifying crystalline carboxylic acids. If further purification is required, column chromatography on silica gel can be employed, although this can be challenging for carboxylic acids due to streaking. Adding a small amount of acetic acid to the eluent can mitigate this issue.[11]

The identity and purity of the synthesized 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid would be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as the acidic protons of the carboxylic acid and hydroxyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 12.0 - 13.0 | broad singlet |

| -OH | 9.5 - 10.5 | broad singlet |

| Aromatic Protons | 6.8 - 8.0 | multiplets, doublets, doublet of doublets |

¹³C NMR Spectroscopy: The carbon NMR will show signals for all 13 carbons in the molecule, with the carboxyl carbon appearing significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups.[12]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |

| O-H (Phenol) | 3200 - 3600 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |

| C-F | 1000 - 1400 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

Rationale and Applications in Drug Discovery

The biaryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs.[13] The introduction of a fluorine atom can significantly impact a molecule's biological activity and pharmacokinetic profile.[1][2][14][15]

Caption: Rationale for the use of fluorinated biaryls in drug discovery.

-

Metabolic Stability: The C-F bond is very strong, and introducing fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: The strategic placement of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Given these properties, 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid represents a valuable scaffold for the synthesis of novel compounds for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

References

- Zhang, W., Ma, J., Zhou, F., Szostak, M., & Liu, C. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science.

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

-

University of Science and Technology of China. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1. [Link]

-

Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. Aryl gem -Difluorovinyl Pinacolboronates: Synthesis and Utility for Suzuki-Miyaura Coupling Reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Royal Society of Chemistry Publishing. Organic & Biomolecular Chemistry. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

-

Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(4-Hydroxyphenyl)benzoic Acid | 58574-03-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Role of Fluorine in Biphenyl Carboxylic Acid Scaffolds

An In-Depth Technical Guide to the Discovery and History of Fluorinated Biphenyl Carboxylic Acids

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy employed to modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Fluorinated biphenyl carboxylic acids represent a particularly successful class of compounds where this strategy has yielded significant therapeutic advancements. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these molecules, with a primary focus on the seminal compound that established the field: Diflunisal. We will examine the causal reasoning behind the key experimental choices that led to its development, detail the evolution of its synthesis from classical to modern catalytic methods, and discuss its mechanism of action and expanding therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Part 1: The Genesis of a New Therapeutic Class - The Discovery of Diflunisal

The story of fluorinated biphenyl carboxylic acids is inextricably linked to the quest for a superior alternative to aspirin. In the 1960s, researchers at Merck Sharp & Dohme embarked on an extensive program to develop a new nonsteroidal anti-inflammatory drug (NSAID) with higher potency, a longer duration of action, and improved gastrointestinal tolerance compared to acetylsalicylic acid[1].

The Rationale: Beyond Salicylic Acid

The initial research focused on modifications of the salicylic acid scaffold. A key breakthrough came from the systematic evaluation of various salicylates in granuloma and carrageenan foot edema assays[1]. These studies revealed a crucial structure-activity relationship (SAR): attaching a hydrophobic group, such as a phenyl ring, at the C-5 position of salicylic acid significantly enhanced its anti-inflammatory activity[1].

This finding led to the development of an early clinical candidate, flufenisal, which had a 5-(4-fluorophenyl) group[1]. While flufenisal was twice as potent as aspirin in human studies, it did not offer a significant advantage in terms of gastrointestinal tolerance[1]. This necessitated a further refinement of the molecular design.

The Fluorine Advantage: A Strategic Choice

The decision to incorporate fluorine was deliberate and based on emerging principles in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This metabolic blocking at a site that would otherwise be susceptible to hydroxylation was predicted to increase the drug's biological half-life.

Researchers at Merck further explored this concept, leading to the synthesis of 5-(2,4-difluorophenyl)-salicylic acid, a compound codenamed MK-647 and later named Diflunisal [1]. The extensive chemical and pharmacological investigation, spanning from 1962 to 1971, identified Diflunisal as a highly promising candidate[1][2]. A critical design choice for Diflunisal was the purposeful avoidance of the O-acetyl group found in aspirin. This was a key safety consideration, as the O-acetyl group is responsible for the irreversible acetylation of proteins and macromolecules, a major contributor to aspirin's side effects. Without this group, Diflunisal could not acetylate proteins in vivo[1].

Diflunisal was ultimately selected for clinical evaluation based on its superior overall efficacy and tolerance profile, and it was approved for use in the United States in 1982[1][3].

Part 2: Mechanism of Action - Prostaglandin Synthesis Inhibition

Like other NSAIDs, Diflunisal's primary mechanism of action is the inhibition of prostaglandin synthesis[4][5][6]. Prostaglandins are lipid compounds that mediate physiological responses including inflammation, pain, and fever[7][8].

Diflunisal acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[3][7][8].

-

COX-1 is a constitutively expressed enzyme involved in maintaining normal physiological functions, such as protecting the gastric lining and regulating platelet aggregation[8].

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation[8].

By blocking the action of both COX isoforms, Diflunisal prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and alleviating pain[8][9]. This mechanism, first elucidated for aspirin-like drugs by Dr. John Vane, is the foundational principle for the entire NSAID class[10][11].

Caption: Mechanism of Action of Diflunisal via COX-1 and COX-2 Inhibition.

Pharmacokinetic Profile

A distinctive feature of Diflunisal is its long plasma half-life of 8 to 12 hours, which is considerably longer than that of many other NSAIDs[4][7]. This allows for less frequent dosing (typically twice daily), enhancing patient compliance[7][12]. The drug is highly protein-bound (>99%) and is extensively metabolized in the liver, primarily through conjugation with glucuronic acid and sulfate[13]. Importantly, unlike its predecessor salicylic acid, Diflunisal is not metabolized to salicylic acid[3][12].

| Parameter | Diflunisal | Aspirin (Acetylsalicylic Acid) |

| Chemical Class | Salicylic Acid Derivative | Salicylic Acid Derivative |

| Mechanism | Reversible, competitive COX-1/COX-2 inhibitor | Irreversible COX-1/COX-2 inhibitor |

| Analgesic Potency | 2-3 times more potent than aspirin | Standard |

| Plasma Half-life | 8-12 hours | 15-20 minutes (as ASA); 2-3 hours (as salicylate) |

| Dosing Frequency | Twice daily | 3-4 times daily |

| Metabolism | Does not convert to salicylic acid | Rapidly hydrolyzed to salicylic acid |

Table 1: Comparative Properties of Diflunisal and Aspirin.

Part 3: The Evolution of Synthetic Methodologies

The synthesis of fluorinated biphenyl carboxylic acids has evolved significantly, moving from multi-step classical routes to more efficient, modern catalytic methods.

Early Synthetic Approaches

Initial syntheses of Diflunisal were often lengthy, multi-step processes. While specific proprietary routes from the 1970s are not fully public, they likely involved classical organometallic reactions or aromatic substitution methods common at the time. These early methods were effective for discovery-phase research but were often less suitable for large-scale industrial production due to factors like harsh reaction conditions, modest yields, and the generation of significant waste.

The Advent of Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, revolutionized the synthesis of biaryl compounds. This methodology provides a highly efficient and versatile route for forming the crucial carbon-carbon bond between the two aromatic rings of the biphenyl scaffold.

The Suzuki coupling typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. This approach offers several advantages over older methods, including milder reaction conditions, high functional group tolerance, and often excellent yields[14][15]. For the synthesis of Diflunisal and its analogs, this translates to a convergent and efficient one-step preparation from readily available starting materials[14].

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling Synthesis.

Experimental Protocol: One-Step Synthesis of Diflunisal via Suzuki Cross-Coupling

The following protocol is a representative example of a modern, efficient synthesis of Diflunisal, adapted from methodologies described in the literature[14]. This self-validating system employs a stable palladium-diamine complex, which circumvents the need for air-sensitive phosphine ligands and inert atmosphere gloveboxes, making it highly practical for industrial application.

Objective: To synthesize 5-(2,4-difluorophenyl)salicylic acid (Diflunisal) in one step via a Suzuki cross-coupling reaction.

Materials:

-

5-Bromosalicylic acid

-

2,4-Difluorophenylboronic acid

-

Palladium-diamine complex catalyst

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylic acid (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium-diamine catalyst (0.01 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and degassed water to the flask. The use of a biphasic solvent system is typical for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (5-bromosalicylic acid) is consumed.

-

Workup - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the aqueous layer to a pH of ~2 by adding 1M HCl. This crucial step protonates the carboxylate salt, precipitating the Diflunisal product, which is a carboxylic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Workup - Washing: Combine the organic extracts and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Diflunisal.

Validation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Part 4: Modern Applications and Future Perspectives

While Diflunisal remains a clinically useful NSAID for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, recent research has unveiled new therapeutic potential[2][3][4].

Drug Repurposing: Transthyretin (TTR) Amyloidosis

A significant modern application for Diflunisal is in the treatment of transthyretin-related hereditary amyloidosis, a rare but fatal disease[2][4]. In this condition, the TTR protein misfolds and aggregates into amyloid fibrils that deposit in various organs. Diflunisal has been shown to bind to and stabilize the TTR tetramer, preventing its dissociation into monomers—the rate-limiting step for amyloid fibril formation[3]. This repurposing highlights the value of exploring new mechanisms for established drugs and has provided a much-needed therapeutic option for this debilitating disease[2].

Future Directions

The foundational principles learned from the development of Diflunisal continue to influence drug design. The strategic use of fluorine to enhance metabolic stability and potency is now a routine consideration in medicinal chemistry[16][17]. The biphenyl carboxylic acid scaffold itself continues to be explored for various therapeutic targets beyond COX inhibition. Future research will likely focus on:

-

Developing more selective inhibitors by fine-tuning the biphenyl scaffold.

-

Applying the fluorination strategy to other classes of biphenyl compounds to improve their pharmacokinetic profiles.

-

Exploring novel applications for existing fluorinated biphenyl carboxylic acids through systematic drug repurposing screens.

Conclusion

The discovery of fluorinated biphenyl carboxylic acids, spearheaded by the development of Diflunisal, stands as a landmark achievement in medicinal chemistry. It exemplifies a rational, hypothesis-driven approach to drug design, where a deep understanding of structure-activity relationships and metabolic pathways guided the synthesis of a molecule with superior therapeutic properties. The journey from modifying salicylic acid to the creation of a novel chemical entity, and the subsequent evolution of its synthesis via powerful catalytic methods like the Suzuki coupling, provides invaluable insights for today's drug development professionals. As demonstrated by its modern application in amyloidosis, the story of this compound class is still evolving, underscoring the enduring potential for innovation within established pharmacological scaffolds.

References

-

Hannah, J., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 7S–13S. [Link]

-

Wikipedia. (n.d.). Diflunisal. Wikipedia, the free encyclopedia. Retrieved from [Link]

-

López-Briz, E., et al. (2024). Clinical Pharmacology of Diflunisal. Clinical Pharmacokinetics. [Link]

-

Brogden, R. N., et al. (1980). Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis. Drugs, 19(2), 84–106. [Link]

-

Patsnap Synapse. (2023). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap. [Link]

-

Lyubomska, O., et al. (2021). Diflunisal Targeted Delivery Systems: A Review. MDPI. [Link]

- Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof.

-

National Center for Biotechnology Information. (n.d.). Diflunisal. PubChem Compound Database. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Diflunisal. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2014). One step synthesis of Diflunisal using a Pd-diamine complex. ResearchGate. [Link]

-

Hiyama, T. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of Fluorine Chemistry. [Link]

-

Patsnap Synapse. (2024). What is Diflunisal used for?. Patsnap. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Diflunisal?. Patsnap. [Link]

-

WebMD. (n.d.). Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Liang, T., et al. (2013). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Arthritis and Rheumatism Associates. (n.d.). The Untold NSAID Story. Arthritis and Rheumatism Associates. [Link]

-

Al-Amin, M., et al. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research, 14, 327–346. [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

Sources

- 1. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diflunisal - Wikipedia [en.wikipedia.org]

- 5. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. What is Diflunisal used for? [synapse.patsnap.com]

- 8. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 9. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 10. arapc.com [arapc.com]

- 11. dovepress.com [dovepress.com]

- 12. Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 14. researchgate.net [researchgate.net]

- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (CAS No. 1261914-97-9).[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related structural analogs to provide a robust predictive analysis. This approach not only offers a detailed spectral interpretation but also serves as a practical framework for the acquisition and analysis of data for novel fluorinated biaryl compounds.

Molecular Structure and its Spectroscopic Implications

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid possesses a molecular formula of C₁₃H₉FO₃ and a molecular weight of 232.22 g/mol .[1] The structure features a biphenyl core, substituted with a carboxylic acid group, a fluorine atom, and a hydroxyl group. Each of these functional groups imparts distinct and predictable signatures in NMR, IR, and MS analyses. The strategic placement of the fluorine atom ortho to the carboxylic acid and para to the hydroxyphenyl group introduces electronic effects and spin-spin couplings that are key to its detailed structural elucidation.

Table 1: Key Molecular Properties of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

| Property | Value | Source |

| CAS Number | 1261914-97-9 | [1][2] |

| Molecular Formula | C₁₃H₉FO₃ | [1] |

| Molecular Weight | 232.22 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized approach to data acquisition is critical for reproducibility and accurate interpretation.

dot

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The use of DMSO-d₆ as a solvent is advantageous as it allows for the observation of these exchangeable protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-2' / H-6' | ~6.90 | d | ~8.5 (³JHH) | Protons on the hydroxyphenyl ring ortho to the hydroxyl group. |

| H-3' / H-5' | ~7.50 | d | ~8.5 (³JHH) | Protons on the hydroxyphenyl ring meta to the hydroxyl group. |

| H-2 | ~7.85 | d | ~2.0 (⁴JHF) | Proton ortho to the carboxylic acid and meta to the fluorine. |

| H-5 | ~7.20 | t | ~8.8 (³JHH, ³JHF) | Proton meta to the carboxylic acid and ortho to the fluorine. |

| H-6 | ~7.95 | dd | ~8.8 (³JHH), ~2.0 (⁴JHH) | Proton para to the carboxylic acid and meta to the fluorine. |

| -OH | ~9.5-10.5 | br s | - | Phenolic proton, broad due to exchange. |

| -COOH | ~12.0-13.0 | br s | - | Carboxylic acid proton, broad due to exchange. |

Rationale: The chemical shifts are predicted based on the additive effects of the substituents. The fluorine atom will induce through-bond couplings to nearby protons, which is crucial for assigning the signals on the fluorinated ring. For instance, the proton at position 5 (H-5) is expected to show a triplet-like pattern due to coupling to both the adjacent proton (H-6) and the fluorine atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the 13 carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- or three-bond couplings.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Rationale |

| C-3 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | Yes | Direct attachment to fluorine causes a large downfield shift and a large one-bond C-F coupling. |

| C-4 (C-C-OH) | ~158 | Yes | Attached to the hydroxyphenyl group. |

| C-1' (C-OH) | ~157 | No | Carbon bearing the hydroxyl group. |

| C=O | ~167 | No | Carboxylic acid carbonyl carbon. |

| Aromatic CHs | 115-135 | Yes/No | Aromatic carbons not directly attached to heteroatoms. |

| Quaternary Cs | 120-140 | Yes/No | Non-protonated aromatic carbons. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment, and the signal will be split by couplings to nearby protons (H-2 and H-5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

dot

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Predicted IR Absorption Bands

The IR spectrum of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic acid |

| ~3400 | Broad | O-H stretch | Phenol |

| ~1700 | Strong | C=O stretch | Carboxylic acid |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic rings |

| ~1300-1200 | Strong | C-O stretch | Carboxylic acid, Phenol |

| ~1150 | Strong | C-F stretch | Aryl-Fluoride |

Rationale: The broad O-H stretching band from the carboxylic acid is a hallmark feature, often spanning a wide frequency range due to hydrogen bonding. The phenolic O-H stretch will also be present. The C=O stretch of the carboxylic acid will be a strong, sharp peak. The presence of the C-F bond will give rise to a strong absorption in the fingerprint region. For comparison, the IR spectrum of 4-hydroxybenzoic acid shows a strong C=O stretch at 1663 cm⁻¹ and a broad O-H stretch around 3449 cm⁻¹.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Experimental Protocol: MS Data Acquisition

dot

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected to be the base peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 5: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z (Negative Mode) | Predicted m/z (Positive Mode) | Rationale |

| [M-H]⁻ | 231.0458 | - | Deprotonation of the acidic carboxylic acid or phenolic proton. |

| [M+H]⁺ | - | 233.0614 | Protonation, likely on the carbonyl oxygen. |

| [M+Na]⁺ | - | 255.0434 | Adduct with sodium ions present in the system. |

Fragmentation Analysis (MS/MS): Collision-induced dissociation of the [M-H]⁻ ion would likely result in the loss of CO₂ (44 Da) to give a fragment at m/z 187.0514. Further fragmentation could involve the cleavage of the biphenyl linkage.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid. By integrating fundamental spectroscopic principles with comparative data from related structures, a comprehensive spectral portrait of the molecule is constructed. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data. This guide serves as a valuable resource for the identification, characterization, and quality control of this and other structurally similar fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.

References

-

ResearchGate. (n.d.). IR-spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages structure-activity relationships and data from closely related analogs to project its physicochemical properties, including its melting point and physical state. Furthermore, this guide outlines potential synthetic pathways and relevant analytical techniques, offering a comprehensive resource for researchers.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

Fluorine substitution in drug candidates and functional materials is a widely employed strategy to modulate physicochemical and biological properties. The introduction of a fluorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Biphenyl scaffolds, on the other hand, are prevalent in numerous commercial drugs and liquid crystal displays. The combination of these structural features in 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid suggests its potential as a valuable building block in the development of novel pharmaceuticals and advanced materials.

This guide aims to provide a predictive overview of the key characteristics of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, thereby facilitating its synthesis, characterization, and application in research and development.

Predicted Physicochemical Properties

Estimated Melting Point and Physical State

The melting point of a crystalline solid is influenced by factors such as molecular weight, intermolecular forces (hydrogen bonding, dipole-dipole interactions, van der Waals forces), and crystal packing efficiency. By comparing the melting points of related benzoic acid derivatives, we can extrapolate an estimated range for the title compound.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |

| 4-Hydroxybenzoic acid | 138.12 | 214.5 | Parent compound, strong hydrogen bonding |

| 3-Fluoro-4-hydroxybenzoic acid | 156.11 | 154-158 | Fluorine ortho to hydroxyl, potential for intramolecular hydrogen bonding |

| 4-Fluoro-3-hydroxybenzoic acid | 156.11 | 214-218 | Fluorine meta to hydroxyl, less impact on hydroxyl's hydrogen bonding |

| 4-(4-Hydroxyphenyl)benzoic acid | 214.22 | >300 | Extended biphenyl system, increased van der Waals forces |

Analysis and Prediction:

-

Impact of the Biphenyl System: The introduction of the second phenyl ring, as seen in 4-(4-Hydroxyphenyl)benzoic acid, significantly increases the melting point due to enhanced π-stacking and van der Waals interactions.

-

Impact of Fluorine Substitution: The position of the fluorine atom relative to the hydroxyl and carboxylic acid groups is critical. In 3-Fluoro-4-hydroxybenzoic acid, the ortho-fluorine can form an intramolecular hydrogen bond with the hydroxyl group, which may disrupt intermolecular hydrogen bonding and lower the melting point compared to its isomer, 4-fluoro-3-hydroxybenzoic acid.

Prediction for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid:

Considering the structure of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid, it possesses the extended biphenyl system, which will be the dominant factor in determining its melting point. The fluorine atom at the 3-position is ortho to the biphenyl linkage and meta to the carboxylic acid. Its electronic influence will be present, but the overall molecular shape and potential for strong intermolecular hydrogen bonding via the carboxylic acid and hydroxyl groups will lead to a high melting point.

Estimated Melting Point: > 250 °C

Predicted Physical State: At room temperature, 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid is expected to be a white to off-white crystalline solid .

Solubility Profile

Based on its structure, a qualitative solubility profile can be predicted:

-

Water: Sparingly soluble. The polar carboxylic acid and hydroxyl groups will contribute to some water solubility, but the large, nonpolar biphenyl core will limit it.

-

Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Soluble. These solvents will effectively solvate both the polar functional groups and the aromatic rings.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Insoluble to very slightly soluble.

Proposed Synthetic Pathways

The synthesis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid can be approached through several well-established synthetic organic chemistry reactions. A plausible and efficient route would involve a Suzuki coupling reaction, a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches for a Suzuki coupling:

Caption: Retrosynthetic analysis of 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid via Suzuki coupling.

Experimental Protocol: Suzuki Coupling (Illustrative)

This protocol outlines a general procedure for the synthesis based on "Disconnection A".

Materials:

-

3-Fluoro-4-bromobenzoic acid

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

To a round-bottom flask, add 3-Fluoro-4-bromobenzoic acid (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

To this mixture, add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature.

-

Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-